Diisopropyl-(2-chloroethyl)-phosphonate
Overview
Description
Diisopropyl-(2-chloroethyl)-phosphonate is an organophosphorus compound with significant applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a 2-chloroethyl moiety and two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl-(2-chloroethyl)-phosphonate can be synthesized through several methods. One common approach involves the reaction of diisopropyl phosphite with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl-(2-chloroethyl)-phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates with higher oxidation states.
Reduction Reactions: Reduction of the phosphonate group can lead to the formation of phosphines or phosphine oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane complexes are employed, usually under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phosphonates with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include phosphonic acids or higher oxidation state phosphonates.
Reduction Reactions: Products include phosphines or phosphine oxides.
Scientific Research Applications
Diisopropyl-(2-chloroethyl)-phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisopropyl-(2-chloroethyl)-phosphonate involves its interaction with nucleophiles, leading to substitution reactions. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its reactivity and applications in various fields.
Comparison with Similar Compounds
Similar Compounds
- Diethyl-(2-chloroethyl)-phosphonate
- Dimethyl-(2-chloroethyl)-phosphonate
- Diphenyl-(2-chloroethyl)-phosphonate
Uniqueness
Diisopropyl-(2-chloroethyl)-phosphonate is unique due to the presence of isopropyl groups, which influence its steric and electronic properties. This uniqueness affects its reactivity and makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[2-chloroethyl(propan-2-yloxy)phosphoryl]oxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSODMVCOIWLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCl)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378689 | |
Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25131-74-2 | |
Record name | Diisopropyl-(2-chloroethyl)-phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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